N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine
Description
N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine: is a compound that features a benzotriazole ring substituted with a cyclohexene moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. The cyclohexene group adds unique properties to the compound, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-10(5-3-1)9-14-11-6-7-12-13(8-11)16-17-15-12/h1-2,6-8,10,14H,3-5,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPQYLFWWIPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNC2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine typically involves the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced via a nucleophilic substitution reaction. For instance, cyclohex-3-en-1-ylmethyl chloride can react with the benzotriazole derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the benzotriazole ring or the cyclohexene group, resulting in hydrogenated derivatives.
Substitution: The benzotriazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Epoxides, diols
Reduction: Hydrogenated benzotriazole derivatives, cyclohexane derivatives
Substitution: Alkylated or acylated benzotriazole derivatives
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Pharmacological Effects: It may interact with specific molecular targets, such as receptors or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohex-3-en-1-ylmethyl)-5-methylpyridin-2-amine
- N-(cyclohex-3-en-1-ylmethyl)-6-fluoropyridin-3-amine
- Cyclohex-3-en-1-ylmethanol
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine stands out due to the presence of both the benzotriazole ring and the cyclohexene moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
